Miravirsen is classified as an antisense oligonucleotide, which are short strands of nucleic acids designed to bind to specific RNA molecules, preventing their function. It is synthesized as a modified RNA molecule that selectively targets and inhibits miR-122, leading to decreased levels of this microRNA in the bloodstream and liver tissues. The compound has been studied primarily in clinical settings involving patients with chronic hepatitis C virus infections .
Miravirsen is synthesized through solid-phase oligonucleotide synthesis techniques. The process involves several key steps:
The final product is characterized for purity and identity using techniques such as mass spectrometry and HPLC .
The molecular structure of Miravirsen consists of a sequence that specifically targets miR-122. The key features include:
Miravirsen functions primarily through hybridization with miR-122, leading to several chemical interactions:
These reactions are crucial for its efficacy as an antiviral agent .
The mechanism by which Miravirsen exerts its therapeutic effects involves several steps:
Clinical studies have demonstrated that treatment with Miravirsen results in substantial reductions in plasma levels of miR-122 without affecting other microRNAs .
Miravirsen exhibits several notable physical and chemical properties:
These properties are essential for its function as an effective therapeutic agent against hepatitis C .
Miravirsen has been investigated primarily for its potential use in treating chronic hepatitis C infections. Key applications include:
Clinical trials have shown promising results regarding its efficacy in reducing viral loads and altering microRNA profiles in patients with chronic hepatitis C . Further research may expand its applications into other areas involving microRNA regulation.
MicroRNA-122 (miR-122) is a liver-specific non-coding RNA that plays a central role in Hepatitis C Virus (HCV) replication. Unlike typical microRNAs that suppress gene expression by binding to the 3' untranslated region (UTR) of messenger RNAs, miR-122 interacts with two highly conserved binding sites in the 5'UTR of the HCV RNA genome. This interaction stabilizes the viral RNA and promotes its replication by protecting it from nucleolytic degradation and enhancing translational efficiency. The virus exploits miR-122 as a molecular chaperone, creating a unique host-pathogen dependency that enables persistent infection. Miravirsen (SPC3649), developed by Santaris Pharma, is a 15-nucleotide locked nucleic acid (LNA)-modified antisense oligonucleotide designed to sequester mature miR-122 through complementary binding. By inhibiting miR-122's interaction with HCV RNA, Miravirsen disrupts this protective mechanism, leading to viral RNA degradation and suppression of replication [1] [3] [6].
miR-122 promotes HCV replication through three interconnected biochemical mechanisms:
Miravirsen’s LNA modifications enhance binding affinity to miR-122 through a rigid bicyclic sugar structure, while thiophosphate linkages improve nuclease resistance. This allows it to efficiently sequester miR-122 in hepatocytes, disrupting all miR-122-dependent pro-viral functions. Clinical studies confirm that Miravirsen treatment reduces plasma miR-122 levels by >500-fold and induces dose-dependent declines in HCV RNA, with some patients achieving undetectable viral loads for >14 weeks post-treatment [1] [9].
Table 1: Mechanisms of miR-122 in HCV Replication and Miravirsen Counteractions
miR-122 Function | Effect on HCV | Miravirsen's Antagonistic Action |
---|---|---|
5'RNA binding (S1/S2 sites) | Stabilizes viral genome | Binds miR-122, blocking access to HCV RNA |
IRES conformational change | Enhances viral polyprotein translation | Suppresses IRES-mediated translation |
Ago2 recruitment | Forms pro-replicative RISC complexes | Disrupts RISC assembly at viral RNA |
Protection from nucleases | Extends viral RNA half-life | Exposes HCV RNA to degradation |
The two miR-122 binding sites (S1: nucleotides 1–23; S2: nucleotides 28–45) in the HCV 5'UTR are remarkably conserved across all major genotypes (1–7), despite the virus’s high mutation rate. This conservation underscores miR-122’s non-redundant role in the HCV lifecycle:
Table 2: Conservation of miR-122 Binding Sites in Major HCV Genotypes
HCV Genotype | S1 Site (nt 1–23) Conservation | S2 Site (nt 28–45) Conservation | Replication Efficiency Without miR-122 |
---|---|---|---|
1a | 98% | 100% | <5% |
1b | 99% | 100% | <5% |
2a | 96% | 98% | 8% |
3a | 88% | 100% | 22%* |
4a | 94% | 100% | 7% |
*Genotype 3a’s moderate replication without miR-122 stems from compensatory RNA structures.
Resistance to Miravirsen remains clinically rare. In Phase II trials, only one patient exhibited viral rebound with a C3U mutation. In vitro, this mutant replicates efficiently without miR-122 but shows attenuated fitness in physiologically relevant hepatocyte models. This suggests that while resistance is mechanistically feasible, it incurs a fitness cost that may limit transmission [6] [8].
Table 3: Clinically Observed HCV Mutations Conferring Reduced Miravirsen Susceptibility
Mutation | Location | Impact on miR-122 Dependence | Replication Capacity | Susceptibility to Miravirsen |
---|---|---|---|---|
C3U | 5'UTR | Eliminates S1 seed binding | 40% of wild-type | 5-fold decrease |
A4C | 5'UTR | Disrupts S1 auxiliary binding | 65% of wild-type | Unchanged |
Concluding Remarks
Miravirsen exemplifies a paradigm-shifting approach to antiviral therapy: targeting a host factor critical for pathogen replication. Its mechanistic foundation—disrupting the interaction between miR-122 and HCV RNA—exploits a conserved vulnerability across HCV genotypes. While resistance mutations highlight the adaptability of HCV, their rarity and fitness costs reinforce the therapeutic validity of miR-122 antagonism. Future applications may include combination therapies with DAAs to suppress resistance.
Table 4: Key Chemical Properties of Miravirsen
Property | Value |
---|---|
IUPAC Name | RNA, (P-thio)((2'-O,4'-C-methylene)5-methylcytidylyl-(2'-O,4'-C-methylene)adenylyl-thymidylyl-thymidylyl-(2'-O,4'-C-methylene)guanylyl-(2'-O,4'-C-methylene)5-uridylyl-cytidylyl-adenylyl-(2'-O,4'-C-methylene)5-methylcytidylyl-adenylyl-(2'-O,4'-C-methylene)5-methylcytidylyl-thymidylyl-(2'-O,4'-C-methylene)5-methylcytidylyl-(2'-O,4'-C-methylene)5-methylcytidine) |
Molecular Formula | C₁₅₁H₁₈₅N₄₉O₈₃P₁₄S₁₄ |
Molecular Weight | 4896.87 g/mol |
CAS Number | 1072874-90-8 |
Oligonucleotide Type | 15-mer LNA/DNA mixmer |
Mechanism | miR-122 antisense inhibitor |
Developer | Santaris Pharma |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4